Ammonium tungsten hydroxide oxide phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ammonium tungsten hydroxide oxide phosphate is a compound that involves tungsten, a refractory metal with a high melting point and good electrical conductivity . Tungsten is used in the manufacturing of super-alloys, hard metals (cemented carbide), and catalysts . The compound is part of the class of inorganic compounds which include tungsten halides and oxyhalides, tungsten oxides, Magnéli phases, and tungsten bronzes .

Synthesis Analysis

The synthesis of tungsten compounds often involves the use of ammonium paratungstate as a tungsten precursor . For instance, tungsten trioxide (WO3) nanoparticles can be synthesized by thermal decomposition of ammonium metatungstate hydrate in oleylamine . By varying the ammonium metatungstate hydrate concentration, the nanoparticle size, shape, and structure can be controlled .Molecular Structure Analysis

The formation of various forms of tungsten oxide phosphate compounds is influenced by the high orthophosphate H2PO4- ions from the ammonium phosphate flux . The formation of tungsten oxide is triggered by the decomposition of these compounds in the presence of oxygen to form various WO3 isomorphs and WO2 .Chemical Reactions Analysis

In the modern hydrometallurgical process of tungsten, all tungsten feeds are digested in sodium hydroxide (or sodium carbonate). Digestion is a significant step of this process as significant tungsten losses may occur in this step .Physical And Chemical Properties Analysis

Ammonium tungsten hydroxide oxide phosphate is a compound that is readily soluble in water . It decomposes to a gray precipitate containing mixtures of tungsten phosphates and tungsten oxide . SEM-EDS analysis of the precipitate shows significant amounts of tungsten, phosphorus, and oxygen as phosphate .将来の方向性

Based on their superior performance and stability in laboratory studies, lanthanum-based adsorbents may serve as a viable alternative for future studies on phosphate removal in order to maximize phosphate removal efficiency while simultaneously reducing secondary pollution . More pilot-scale studies involving tungsten-based adsorbents should be conducted to evaluate the feasibility of practical application and understand the effects of continuous flow operation on phosphate removal and recovery efficiency .

特性

IUPAC Name |

triazanium;oxygen(2-);tungsten;trihydroxide;tetraphosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H3N.4H3O4P.3H2O.3O.3W/c;;;4*1-5(2,3)4;;;;;;;;;/h3*1H3;4*(H3,1,2,3,4);3*1H2;;;;;;/q;;;;;;;;;;3*-2;;;/p-12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWRFCUPNBGJEC-UHFFFAOYSA-B |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

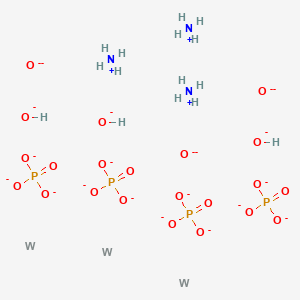

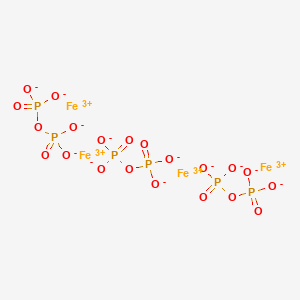

[NH4+].[NH4+].[NH4+].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[W].[W].[W] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H15N3O22P4W3-18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1084.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium tungsten hydroxide oxide phosphate | |

CAS RN |

12704-02-8 |

Source

|

| Record name | Ammonium phosphotungstenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012704028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol](/img/structure/B77251.png)